6-Bromo-2,3-difluorobenzamide
Overview
Description
6-Bromo-2,3-difluorobenzamide is an organic compound with the molecular formula C7H4BrF2NO It is a derivative of benzamide, where the benzene ring is substituted with bromine and two fluorine atoms
Preparation Methods
The synthesis of 6-Bromo-2,3-difluorobenzamide typically involves the bromination and fluorination of benzamide derivatives. One common method involves the reaction of 2,3-difluorobenzamide with bromine in the presence of a catalyst. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane, and the reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial production methods may involve more scalable processes, such as continuous flow reactors, to achieve higher yields and purity. These methods often optimize reaction conditions, including temperature, pressure, and the use of specific catalysts, to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
6-Bromo-2,3-difluorobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Scientific Research Applications
6-Bromo-2,3-difluorobenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug discovery and development.
Industry: The compound is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 6-Bromo-2,3-difluorobenzamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or receptors by binding to their active sites. The bromine and fluorine atoms can enhance the compound’s binding affinity and specificity for these targets. The exact pathways and molecular interactions depend on the specific application and target being studied .
Comparison with Similar Compounds
6-Bromo-2,3-difluorobenzamide can be compared with other similar compounds, such as:
2,3-Difluorobenzamide: Lacks the bromine atom, which may result in different reactivity and biological activity.
6-Bromo-2-fluorobenzamide: Contains only one fluorine atom, which may affect its chemical properties and applications.
6-Bromo-3-fluorobenzamide: The position of the fluorine atom is different, which can influence its reactivity and interactions with other molecules.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
6-bromo-2,3-difluorobenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF2NO/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2H,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBOZVIZJTOCYCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)F)C(=O)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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